molecular formula C15H20Cl3N3O B6188357 4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride CAS No. 2639420-06-5

4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride

Cat. No.: B6188357
CAS No.: 2639420-06-5
M. Wt: 364.7
InChI Key:
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Description

4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the quinoline ring and the piperidine moiety in its structure suggests potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride typically involves multiple steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Chlorine Atom: Chlorination of the quinoline ring can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives or by cyclization of appropriate precursors.

    Coupling of the Quinoline and Piperidine Rings: The two rings can be coupled through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination reactions using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN).

    Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoline ring, potentially converting it to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics.

    Antiviral Activity: Potential antiviral applications, particularly against viruses that target the quinoline ring structure.

Medicine

    Anticancer Activity: The compound may have potential as an anticancer agent, targeting specific pathways involved in cancer cell proliferation.

    Antimalarial Activity: Quinoline derivatives are known for their antimalarial properties, and this compound could be explored for similar applications.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in microbial or viral replication, cancer cell proliferation, or other biological processes.

    Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or other critical pathways in target cells, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.

    Piperaquine: A quinoline derivative used in combination therapies for malaria.

Uniqueness

    Structural Features: The presence of both the aminomethyl and piperidin-4-ol groups in the compound provides unique chemical properties and potential biological activities.

    Pharmacological Profile: The compound’s unique structure may result in distinct pharmacological effects compared to other quinoline derivatives.

Properties

CAS No.

2639420-06-5

Molecular Formula

C15H20Cl3N3O

Molecular Weight

364.7

Purity

0

Origin of Product

United States

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